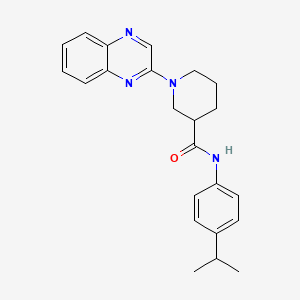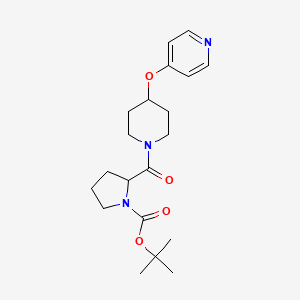![molecular formula C15H12FN3OS B2477441 2-[(3-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-11-8](/img/structure/B2477441.png)
2-[(3-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazine derivatives, which include the compound , often involves the use of cyanuric chloride and a series of sequential nucleophilic substitutions of the C-Cl bond by C-O, C-N, and C-S bonds . The complete range of 2,4,6-trisubstituted-1,3,5-triazines can be obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[1,2-a][1,3,5]triazin-4-one core, which is a type of triazine. Triazines are a class of nitrogen-containing heterocycles that have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis
Triazines, including the compound , are known for their reactivity. They can undergo a variety of reactions, including nucleophilic aromatic substitution, which is easier than typical chlorinated benzenes . The 2,4,6-trisubstituted-1,3,5-triazines can be prepared in moderate to high yields by reaction of cyanuric chloride with various nucleophiles .Scientific Research Applications
Catalyst and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic compounds involving 2-fluorophenyl components has been developed, highlighting the strategic use of microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This technique underscores the compound's utility in facilitating the synthesis of complex heterocyclic structures, demonstrating the potential for innovative pharmaceutical and material science applications (Moreno-Fuquen et al., 2019).
Structural and Molecular Analysis
Research on 2-ethylsulfanyl derivatives of pyrazolo[1,5-a][1,3,5]triazine, including those with fluorophenyl groups, provides insight into the molecular dimensions and conformational variations. These studies reveal the absence of hydrogen bonds in their crystal structures, with certain derivatives forming centrosymmetric dimers through pi-stacking interactions. Such findings are crucial for understanding the physical and chemical properties that govern the behavior of these compounds, paving the way for their application in materials science and drug design (Insuasty et al., 2008).
Antimicrobial Activity
A series of compounds related to 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines have been synthesized and evaluated for their antimicrobial properties. The structure-activity relationship (SAR) analysis indicates that the fluorophenyl component directly attached to the triazine ring is crucial for antimicrobial activity. This research opens new avenues for developing antimicrobial agents with enhanced efficacy and specificity (Saleh et al., 2010).
Synthesis and Properties of Aromatic Polymers
The synthesis of novel fully aromatic poly(arylene ether sulfone)s containing 1,3,5-s-triazine groups has been studied, focusing on the effects of branching groups on solubility, thermal, and mechanical properties. These polymers, which exhibit high thermal stability, glass transition temperatures, and good film-forming abilities, offer significant potential for applications in high-performance materials, including proton exchange membranes (Tigelaar et al., 2009).
Future Directions
The development and targeted synthesis of triazines, including the compound , remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Triazines are promising scaffolds for the formation of compounds with useful biological activity .
properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-10-5-6-13-17-14(18-15(20)19(13)8-10)21-9-11-3-2-4-12(16)7-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFISLNGACREISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC=C3)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2477361.png)


![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2477367.png)

![(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B2477370.png)

![1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2477374.png)
![methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2477375.png)
![9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2477376.png)

![1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B2477378.png)

![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)